molecular formula C13H10BrNO3 B14323258 N-(4-Bromophenyl)-3-(furan-2-YL)-N-hydroxyprop-2-enamide CAS No. 110606-22-9

N-(4-Bromophenyl)-3-(furan-2-YL)-N-hydroxyprop-2-enamide

Katalognummer: B14323258
CAS-Nummer: 110606-22-9
Molekulargewicht: 308.13 g/mol
InChI-Schlüssel: JFNTXPYGCSUHSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Bromophenyl)-3-(furan-2-YL)-N-hydroxyprop-2-enamide is an organic compound that features a bromophenyl group, a furan ring, and a hydroxyprop-2-enamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-3-(furan-2-YL)-N-hydroxyprop-2-enamide typically involves the reaction of 4-bromobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the corresponding aldol product. This intermediate is then subjected to a condensation reaction with hydroxylamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Bromophenyl)-3-(furan-2-YL)-N-hydroxyprop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-Bromophenyl)-3-(furan-2-YL)-N-hydroxyprop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of N-(4-Bromophenyl)-3-(furan-2-YL)-N-hydroxyprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-Chlorophenyl)-3-(furan-2-YL)-N-hydroxyprop-2-enamide
  • N-(4-Methylphenyl)-3-(furan-2-YL)-N-hydroxyprop-2-enamide
  • N-(4-Fluorophenyl)-3-(furan-2-YL)-N-hydroxyprop-2-enamide

Uniqueness

N-(4-Bromophenyl)-3-(furan-2-YL)-N-hydroxyprop-2-enamide is unique due to the presence of the bromine atom in the bromophenyl group, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, making it a valuable compound for scientific research.

Eigenschaften

CAS-Nummer

110606-22-9

Molekularformel

C13H10BrNO3

Molekulargewicht

308.13 g/mol

IUPAC-Name

N-(4-bromophenyl)-3-(furan-2-yl)-N-hydroxyprop-2-enamide

InChI

InChI=1S/C13H10BrNO3/c14-10-3-5-11(6-4-10)15(17)13(16)8-7-12-2-1-9-18-12/h1-9,17H

InChI-Schlüssel

JFNTXPYGCSUHSM-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)C=CC(=O)N(C2=CC=C(C=C2)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.